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Compound of Interest

Compound Name: Phenanthridin-5(6H)-amine

Cat. No.: B15451213

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Phenanthridin-5(6H)-amine, a significant heterocyclic compound. Due to the limited
availability of public spectroscopic data for Phenanthridin-5(6H)-amine, this document
presents a comparative analysis with the structurally related compounds, phenanthridine and
phenanthridin-6(5H)-one. This approach allows for an informed estimation of the expected
spectral characteristics of the target molecule and provides a foundational understanding for
researchers working with this class of compounds.

Introduction to Phenanthridin-5(6H)-amine

Phenanthridin-5(6H)-amine, also known as 6-Aminophenanthridine, is a heterocyclic amine
with the chemical formula Ci3HioN2 and a molecular weight of 194.23 g/mol .[1] Its chemical
structure is based on the phenanthridine core, a nitrogen-containing polycyclic aromatic
hydrocarbon. The presence of the amine group at the 6-position is expected to significantly
influence its spectroscopic properties compared to the parent phenanthridine molecule.

Spectroscopic Data Analysis

While experimental spectra for Phenanthridin-5(6H)-amine are not readily available in public
databases, the following tables summarize the spectroscopic data for the parent compound,
phenanthridine, and a closely related derivative, phenanthridin-6(5H)-one. This comparative
data provides valuable insights into the characteristic signals of the phenanthridine scaffold.
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'H NMR Spectroscopy

Table 1: *H NMR Spectroscopic Data

Compound Solvent Chemical Shifts (6, ppm)
9.26 (s, 1H), 8.54 (d, J=8.1 Hz,
1H), 8.52 (d, J=8.3 Hz, 1H),

- 8.19 (d, J=8.1 Hz, 1H), 7.99 (t,

Phenanthridine CDClIs

J=7.6 Hz, 1H), 7.88 (t, J=7.6
Hz, 1H), 7.72 (m, 2H), 7.64 (m,
1H)[2]

Phenanthridin-6(5H)-one Not specified

Data not readily available in a

comparable format.

Phenanthridin-5(6H)-amine Not available

Data not publicly available.
Expected signals would
include aromatic protons and a
characteristic signal for the

amine protons.

13C NMR Spectroscopy

Table 2: 13C NMR Spectroscopic Data
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Compound

Solvent

Chemical Shifts (6, ppm)

Phenanthridine

Chloroform-d

152.9, 143.9, 133.2, 130.5,
129.9, 128.7, 128.5, 127.1,
126.8, 125.0, 123.7, 122.0,
121.7[3]

Data available but requires

Phenanthridin-6(5H)-one DMSO-D6 - )
specific software to view.[4]
Data not publicly available.
Expected signals would
include aromatic carbons and

Phenanthridin-5(6H)-amine Not available a carbon atom bonded to the

amine group, which would be
shifted compared to the parent

compound.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound

Functional Group

Characteristic Absorption
(cm™)

Phenanthridine

Aromatic C-H stretch

3100-3000

Aromatic C=C stretch

1600-1450

Phenanthridin-5(6H)-amine

N-H stretch (amine)

Expected around 3400-3250
(likely two bands for a primary

amine)

Aromatic C-H stretch

Expected around 3100-3000

C-N stretch (aromatic amine)

Expected around 1335-1250

N-H bend (primary amine)

Expected around 1650-1580

Mass Spectrometry
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Table 4: Mass Spectrometry Data

Key Fragmentation

Compound lonization Method Molecular lon (m/z)
Peaks (m/z)
Phenanthridine El 179 (M*)[5] 178, 152, 151
Phenanthridin-6(5H)- n »
Not specified 195 (M™)[6] Not specified
one
Expected
fragmentation would
Phenanthridin-5(6H)- ) Expected at 194 (M) involve loss of H,
_ Not available
amine for CizH1oN2[1] HCN, and other

characteristic aromatic

amine fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-

heterocyclic aromatic amines like Phenanthridin-5(6H)-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable
deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent is critical to avoid

overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Set the spectral width to cover the expected range of aromatic and amine protons
(typically 0-12 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to cover the expected range for aromatic carbons (typically 0-160
ppm).

o Alarger number of scans will be required for 13C NMR due to the lower natural abundance
of the 13C isotope.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene
chloride or acetone).[7]

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[7]

o Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[7]
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Place the salt plate in the sample holder of the spectrometer.

o Acquire the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Collect a background spectrum of the clean salt plate to subtract from the sample
spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.
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Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:
o Introduce the sample into the mass spectrometer.

o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the
molecular ion and expected fragment ions.

o For more detailed structural information, tandem mass spectrometry (MS/MS) can be
performed to analyze the fragmentation pattern of the molecular ion.

» Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the
fragmentation pattern to confirm the structure.

Visualizations
Logical Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15451213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

